molecular formula C13H13ClN2O4S B6086380 (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B6086380
M. Wt: 328.77 g/mol
InChI Key: UYHMUSUWMAJUQO-ICSBZGNSSA-N
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Description

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic thiazolidinedione derivative characterized by a benzodioxol-substituted benzylidene moiety and an aminoethyl side chain. Its molecular formula is C₁₃H₁₃ClN₂O₄S, with a molecular weight of 328.77 g/mol . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMUSUWMAJUQO-ICSBZGNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 2-aminoethylamine with a benzodioxole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1,3-Benzodioxol-5-ylmethylene, 2-aminoethyl Enhanced metabolic stability; hydrochloride salt improves solubility Potential anti-inflammatory, antidiabetic
(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride 4-Nitrobenzylidene Electron-withdrawing nitro group enhances electrophilicity Antimicrobial, anticancer
(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride 4-Methoxybenzylidene Methoxy group increases lipophilicity Insulin sensitization, metabolic modulation
(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride 3,4,5-Trimethoxybenzylidene Trimethoxy substitution enhances π-π stacking Anticancer (e.g., kinase inhibition)
(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride 4-Methylbenzylidene Methyl group improves membrane permeability Antidiabetic (PPAR-γ agonism)
(5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione 2-Thienylmethylene Heteroaromatic thiophene enhances binding to viral enzymes Anti-HIV (reverse transcriptase inhibition)

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., NO₂ in ): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., antimicrobial activity via protein binding).
  • Electron-Donating Groups (e.g., OCH₃ in ) : Improve lipophilicity and membrane penetration, critical for intracellular targets like PPAR-γ or kinases.
  • Heteroaromatic Rings (e.g., thienyl in ) : Promote selective binding to viral enzymes (e.g., HIV-1 RT) through π-stacking and hydrogen bonding.
  • 1,3-Benzodioxole Moiety (Target Compound) : Offers metabolic resistance to oxidative degradation, extending half-life compared to analogues with simple phenyl groups .

Aminoethyl Side Chain

The 2-aminoethyl group in the target compound and analogues (e.g., ) enhances solubility and enables secondary interactions (e.g., hydrogen bonding) with biological targets. This modification differentiates these compounds from classical TZDs like Rosiglitazone, which lack aminoalkyl substituents .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : Hydrochloride salts (target compound, ) exhibit superior aqueous solubility compared to free bases.
  • Target Selectivity : Trimethoxy derivatives () show stronger affinity for kinases, while thienyl derivatives () prioritize viral enzyme inhibition.

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